molecular formula C8H17NO8 B013544 3-Deoxy-D-manno-2-octulosonic acid ammonium salt CAS No. 103404-70-2

3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Cat. No. B013544
M. Wt: 255.22 g/mol
InChI Key: UDJBBKGYARWWNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt has been achieved through various methods, starting from basic sugar molecules like D-lyxose and D-mannose. Techniques involve multiple steps, including protection and deprotection, radical C,C-bond formation, and selective oxidation. Notably, Giese and Linker (1992) synthesized the ammonium salt from D-lyxose using radical C,C-bond formation, showcasing a methodological advancement in its synthesis (Giese & Linker, 1992). Another method reported by Branchaud and Meier (1988) starts from D-mannose and involves a novel alkyl cobaloxime mediated radical alkyl-alkenyl cross coupling, highlighting the diverse approaches to synthesizing this compound (Branchaud & Meier, 1988).

Molecular Structure Analysis

The molecular structure of 3-Deoxy-D-manno-2-octulosonic acid has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. The crystalline structure analysis reveals its conformation and the orientation of functional groups, providing insights into its chemical behavior and interaction potential (Birnbaum et al., 1987).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis from D-Lyxose and D-Mannose : The ammonium salt of 3-deoxy-D-manno-2-octulosonic acid (KDO) has been synthesized from D-lyxose and D-mannose using various chemical strategies. This includes a process involving radical C,C-bond formation and cobaloxime-mediated radical alkyl-alkenyl cross-coupling (Giese & Linker, 1992); (Branchaud & Meier, 1988).

  • Chemical Synthesis and Estimation : Chemical synthesis methods starting from D-mannose have been developed, enabling the quantitative estimation of 3-deoxy-D-manno-octulosonic acid using techniques like the thiobarbituric acid method (Charon et al., 1969).

  • Structural Analysis : Detailed structural analysis and synthesis methods have been developed for 3-deoxy-D-manno-octulosonic acid, confirming its structure and allowing for its quantitative determination using gas chromatographic methods (Williams & Perry, 1969).

Applications in Biochemistry and Microbiology

  • Biological Significance in Gram-negative Bacteria : 3-deoxy-D-manno-octulosonic acid (KDO) is a key component in lipopolysaccharides of Gram-negative bacteria, playing a vital role in their biosynthesis and growth. Its presence in bacterial lipopolysaccharides has been well-documented (Unger, 1981).

  • Analytical Detection in Bacterial Cells : Methods have been developed for detecting 3-deoxy-D-manno-2-octulosonic acid in bacterial cells using gas-liquid chromatography, highlighting its presence in various bacteria like Neisseria elongata (Guerrant & Moss, 1986).

  • Role in Endotoxins : The role of KDO in endotoxins has been investigated, confirming its essential presence in bacterial lipopolysaccharides and challenging previous assumptions about KDO-deficient endotoxins (Caroff et al., 1987).

Advanced Synthesis Techniques

  • Large Scale Synthesis and Derivatives : Efficient methods for large-scale synthesis of KDO and its derivatives have been developed, starting from D-mannose and achieving high yields without intermediate purification (Feng et al., 2015).

  • Novel Synthesis Approaches : Innovative synthesis approaches for KDO and its analogs have been described, utilizing enzymes like fructose-1,6-bisphosphate aldolase to control stereochemistry (Crestia et al., 2001).

properties

IUPAC Name

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJBBKGYARWWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553875
Record name 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto-3-deoxyoctonate ammonium salt

CAS RN

103404-70-2
Record name 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 2
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 3
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 4
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 5
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 6
3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Citations

For This Compound
5
Citations
R Ramage, AM MacLeod, GW Rose - Tetrahedron, 1991 - Elsevier
Three biosynthetically significant α-keto acids KDO (7), DAH (8) and KDG (9) have been synthesised via 5-ylidene-1,3-dioxalan-4-one intermediates formed by Wittig reactions of …
Y Liu, GB Koudelka - Microbiology Spectrum, 2023 - Am Soc Microbiol
… Kdo monosaccharide (3-deoxy-d-manno-2-octulosonic acid-ammonium salt) was purchased from Toronto Research Chemicals (Toronto, Ontario Canada). …
Number of citations: 5 journals.asm.org
X Liu, H Cui, B Zhang, M Song, S Chen… - Journal of …, 2021 - academic.oup.com
… The working concentration of 3-deoxy-D-manno-2-octulosonic acid ammonium salt (CAS no. 103404-70-2, Sigma-Aldrich) and boric acid (Solarbio) used in RGII-related experiments …
Number of citations: 10 0-academic-oup-com.brum.beds.ac.uk
Y Liu - 2023 - search.proquest.com
Predatory protists are major consumers of microbiome in the natural environment. Protozoan predation is one of the main reasons of bacterial mortality. To survive, bacteria have …
KW Hinkle - 1998 - search.proquest.com
… Later, Whitesides used this method in a short synthesis of KDO, 3-deoxy-D-manno-2octulosonic acid ammonium salt.9 Using a-alkoxy aldehyde Sl in aqueous formic acid/acetonitrile, …

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